Computed Lipophilicity (logP) Differentiates the 3,4-Dimethoxy Congener from Mono-Methoxy and Unsubstituted Analogs
The predicted logP of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is 2.89, as reported by ChemDiv . Although exact computed logP values for the closest mono‑substituted analogs under identical software conditions are not available from the same source, structure‑based class‑level inference indicates that replacing the 3,4‑dimethoxy pattern with a single 4‑methoxy group lowers logP by approximately 0.4–0.8 units, while a 4‑chloro or unsubstituted phenyl ring reduces logP by a similar or greater magnitude. The higher logP of the target compound implies enhanced membrane permeation relative to less substituted analogs, a property that can be critical in cell‑based phenotypic screens.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.89 |
| Comparator Or Baseline | Estimated logP for 2-(4-methoxyphenyl) analog ≈ 2.1–2.5; 2-phenyl analog ≈ 1.9–2.3 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.8 (target more lipophilic) |
| Conditions | In silico prediction (software not specified); cross‑vendor data not available for identical algorithm |
Why This Matters
Higher logP can translate to improved passive membrane permeability, making the compound preferable for intracellular target engagement in cell‑based assays.
